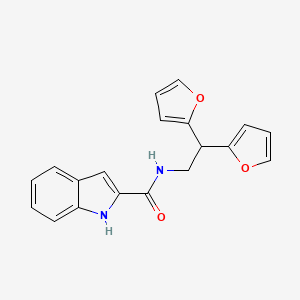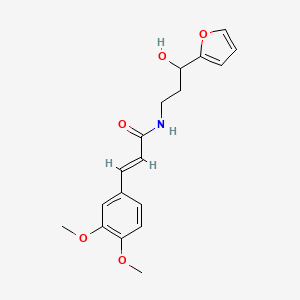
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-3-hydroxypropyl)acrylamide, also known as DMFP-FH, is a novel compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications. In
Applications De Recherche Scientifique
Thermo-sensitive Poly(N-isopropyl acrylamide)-based Scaffolds
A study by Galperin, Long, and Ratner (2010) developed a thermoresponsive poly(N-isopropyl acrylamide)-based scaffold with degradability and controlled porosity, aimed at tissue engineering applications. The hydrogels synthesized showed promise due to their controlled pore size, degradability, and non-cytotoxic nature, making them suitable for angiogenesis and biointegration in tissue engineering (Galperin, Long, & Ratner, 2010).
Acid-Labile Thermoresponsive Poly(meth)acrylamides
Du et al. (2010) synthesized and characterized a series of poly(meth)acrylamide derivatives with pendent six-member cyclic orthoester groups. These polymers, which exhibit thermosensitive properties and are susceptible to hydrolysis in mildly acidic conditions, could be utilized in the development of smart materials for various applications, including drug delivery systems (Du et al., 2010).
Mitigating Acrylamide, Furan, and 5-hydroxymethylfurfural in Food
Research by Anese et al. (2013) focused on strategies to mitigate the presence of acrylamide and furanic compounds in food, which are known to be toxic and possibly carcinogenic. The paper reviews technological measures that could be applied industrially to reduce levels of these compounds in food, thus lowering consumer intake and potentially improving food safety (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Mechanically Tough Double-Network Hydrogels
Kishi et al. (2014) synthesized new mechanically tough and electro-conductive double-network hydrogels (E-DN gels) by oxidative polymerization. These gels exhibit excellent mechanical performance and electrical conductivity, making them potential candidates for applications in electronic and biomedical fields, including as conductive scaffolds in tissue engineering (Kishi, Kubota, Miura, Yamaguchi, Okuzaki, & Osada, 2014).
RAFT Polymerization for Water-Soluble and Thermoresponsive Polymers
Mori, Kato, Matsuyama, and Endo (2008) achieved controlled synthesis of amino acid-based polymers through the RAFT polymerization process. This development paves the way for producing water-soluble and thermoresponsive polymers with potential applications in biomedicine and drug delivery systems (Mori, Kato, Matsuyama, & Endo, 2008).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-16-7-5-13(12-17(16)23-2)6-8-18(21)19-10-9-14(20)15-4-3-11-24-15/h3-8,11-12,14,20H,9-10H2,1-2H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZKPVVJOBPOP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

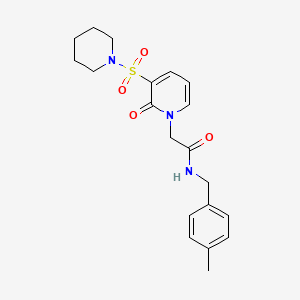
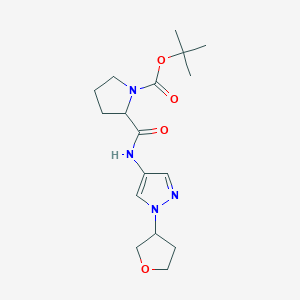
![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)
![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2864004.png)
![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2864007.png)
![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)
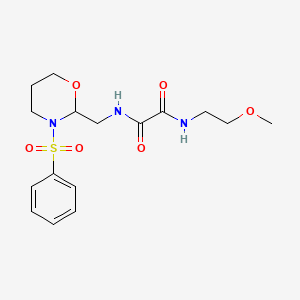
![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2864014.png)
![N-[2-[(2,2-Dimethyloxan-4-yl)-ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2864016.png)
